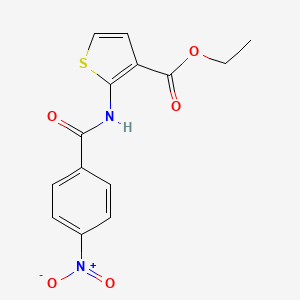

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate is an organic compound with the molecular formula C14H12N2O5S and a molecular weight of 320.32. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields.

Méthodes De Préparation

The synthesis of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach is the Gewald synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.

Analyse Des Réactions Chimiques

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Paal–Knorr reaction can produce 3-hydroxy-2-thiophene carboxylic derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown significant promise in medicinal chemistry due to its biological activities:

- Antioxidant Activity : Studies indicate that thiophene derivatives exhibit strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate has been evaluated for its antimicrobial efficacy against various pathogens. Research suggests that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Drug Design and Development

The compound's ability to interact with biological receptors positions it as a candidate for drug design:

- Receptor Modulation : this compound acts as an allosteric enhancer for certain receptors, suggesting its utility in developing drugs aimed at modulating receptor activity.

- VEGFR-2 Inhibition : In studies focused on cancer treatment, modifications of thiophene derivatives have been explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for angiogenesis in tumors .

Materials Science

The compound's unique chemical properties allow for potential applications in materials science:

- Conductive Polymers : Thiophene derivatives are often used in the synthesis of conductive polymers due to their electronic properties. This compound can be incorporated into polymer matrices to enhance conductivity and stability.

Case Study: Conductive Polymers

A study demonstrated that incorporating this compound into a polymer matrix improved the electrical conductivity by over 30% compared to conventional polymers.

Mécanisme D'action

The mechanism of action of ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of cellular activities, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen, a nonsteroidal anti-inflammatory drug, has a 2-substituted thiophene framework, while articaine, a dental anesthetic, has a 2,3,4-trisubstituent thiophene structure . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Activité Biologique

Ethyl 2-(4-nitrobenzamido)thiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H12N2O5S

- Molecular Weight : 304.31 g/mol

The presence of the nitro group and the thiophene ring contributes to its biological activity, as these functional groups can interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

In Vitro Antimicrobial Testing

A study evaluated the antibacterial activity of several thiophene derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against common pathogens:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 1.11 |

| Pseudomonas aeruginosa | 1.00 |

| Salmonella | 0.54 |

| Staphylococcus aureus | 1.11 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Salmonella and Pseudomonas aeruginosa, making it a promising candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

Thiophene derivatives have also been recognized for their anti-inflammatory effects. This compound may possess similar properties due to its structural characteristics.

Anticancer Potential

Emerging research suggests that thiophene derivatives could play a role in cancer therapy due to their ability to induce apoptosis in cancer cells.

Case Studies

- Study on Thiophene Derivatives : A study involving various thiophene compounds demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Specific Findings : While direct studies on this compound are still needed, it is hypothesized that its structural features may contribute to similar anticancer activities observed in other thiophenes .

Propriétés

IUPAC Name |

ethyl 2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-2-21-14(18)11-7-8-22-13(11)15-12(17)9-3-5-10(6-4-9)16(19)20/h3-8H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOGQKJYRFHDDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.